(R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine
説明
特性
IUPAC Name |
(1R)-1-(oxan-4-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-6(8)7-2-4-9-5-3-7/h6-7H,2-5,8H2,1H3/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPAKQDIADKRAQ-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80729146 | |
| Record name | (1R)-1-(Oxan-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1269755-01-2 | |
| Record name | (1R)-1-(Oxan-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80729146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANAMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
An In-Depth Technical Guide to (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine: A Chiral Building Block for Advanced Drug Discovery
This guide provides a comprehensive technical overview of (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, a chiral amine of significant interest to researchers, scientists, and professionals in the field of drug development. The unique structural characteristics of this molecule make it a valuable building block in the synthesis of complex and stereospecific pharmaceuticals. This document will delve into its chemical structure, physicochemical properties, stereoselective synthesis, and applications, offering field-proven insights into its utility.
Introduction: The Significance of Chiral Amines in Medicinal Chemistry
Chirality plays a pivotal role in the pharmacological activity of many drugs. The three-dimensional arrangement of atoms in a molecule can drastically alter its interaction with biological targets, which are themselves chiral. (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, with its defined stereocenter, offers a strategic advantage in designing molecules with enhanced potency and reduced off-target effects. The tetrahydropyran ring, a common motif in natural products and pharmaceuticals, imparts favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide will explore the nuances of this specific enantiomer, providing a foundation for its effective application in drug discovery programs.
Physicochemical and Structural Characteristics
A thorough understanding of the physicochemical properties of a building block is fundamental to its successful incorporation into a synthetic workflow and for predicting the properties of the final active pharmaceutical ingredient (API).
Chemical Structure and Identification
The chemical structure of (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine is characterized by a primary amine attached to an ethyl group at the 4-position of a tetrahydropyran ring, with the stereochemistry at the chiral center designated as (R).
Core Physicochemical Properties
The physicochemical properties of enantiomers are identical in a non-chiral environment. Therefore, the data available for the (S)-enantiomer can be confidently used to represent the properties of the (R)-enantiomer.
| Property | Value | Source |
| Molecular Formula | C₇H₁₅NO | [1] |
| Molecular Weight | 129.203 g/mol | [1] |
| Physical State | Liquid | [1] |
| Relative Density | 1.1 | [1] |
| Boiling Point | ~180.1 °C at 760 mmHg (Predicted for related achiral analog) | [3] |
| Flash Point | ~68 °C (Predicted for related achiral analog) | [3] |
| logP (Predicted) | -0.1 (for related achiral analog) | [4] |
Note: Boiling point, flash point, and logP are for the related achiral compound (Tetrahydro-2H-pyran-4-yl)methanamine and are provided as estimates.
The presence of the amine group suggests a basic character (pKa of the conjugate acid is expected to be around 9-10), and the tetrahydropyran moiety enhances its polarity and potential for hydrogen bonding, contributing to its solubility in polar solvents.
Synthesis and Stereochemical Control: The Path to Enantiopurity
The synthesis of enantiomerically pure (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine is a critical step for its application in drug discovery. The primary strategies involve either stereoselective synthesis or chiral resolution of a racemic mixture.
Conceptual Approach to Stereoselective Synthesis
A plausible and efficient method for the stereoselective synthesis of the target molecule involves the asymmetric reductive amination of a suitable ketone precursor, 1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one (CAS 137052-08-5)[5]. This approach leverages chiral catalysts or auxiliaries to direct the formation of the desired (R)-enantiomer.
Below is a conceptual step-by-step methodology that a skilled synthetic chemist could develop:
Step 1: Synthesis of the Ketone Precursor The synthesis of 1-(Tetrahydro-2H-pyran-4-yl)ethan-1-one can be achieved through various established methods, for instance, by the reaction of a Grignard reagent, such as methylmagnesium bromide, with tetrahydropyran-4-carbonitrile.
Step 2: Asymmetric Reductive Amination This is the key stereochemistry-determining step.
-
Imine Formation: The ketone precursor is reacted with an ammonia source, such as ammonia or an ammonium salt, to form the corresponding imine in situ.
-
Asymmetric Reduction: The imine is then reduced using a chiral reducing agent or a combination of a reducing agent and a chiral catalyst. A common and effective method involves the use of a chiral catalyst, such as a transition metal complex with a chiral ligand (e.g., a Noyori-type catalyst), in the presence of a hydrogen source (e.g., H₂ gas or a hydride source like formic acid). The choice of the chiral ligand is critical to induce the desired (R)-stereochemistry.
Step 3: Purification and Characterization The final product is purified using standard techniques such as column chromatography or distillation. The enantiomeric purity of the final product must be rigorously assessed using chiral chromatography (e.g., chiral HPLC or GC) and its structure confirmed by spectroscopic methods.
Diagram of the Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the stereoselective synthesis of (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine.
Chiral Resolution as an Alternative Strategy
An alternative to asymmetric synthesis is the resolution of a racemic mixture of 1-(Tetrahydro-2H-pyran-4-YL)ethanamine[6]. This classical approach involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities[6].
Protocol for Chiral Resolution:
-
Salt Formation: The racemic amine is reacted with a chiral acid (e.g., (+)-tartaric acid, (-)-mandelic acid) in a suitable solvent to form a mixture of diastereomeric salts.
-
Fractional Crystallization: The solvent is carefully chosen to allow for the selective crystallization of one of the diastereomeric salts. This process often requires optimization of solvent systems and crystallization conditions.
-
Isolation and Liberation of the Free Amine: The crystallized diastereomeric salt is isolated by filtration. The desired enantiomer of the amine is then liberated by treatment with a base to neutralize the chiral acid.
-
Recovery of the Resolving Agent: The chiral resolving agent can often be recovered from the mother liquor for reuse.
Diagram of the Chiral Resolution Process:
Caption: Generalized workflow for the chiral resolution of a racemic amine.
Applications in Drug Discovery and Development
The tetrahydropyran motif is a privileged scaffold in medicinal chemistry, and the introduction of a chiral amine provides a key handle for building molecular complexity and optimizing interactions with biological targets. While specific examples detailing the use of the pure (R)-enantiomer of 1-(Tetrahydro-2H-pyran-4-YL)ethanamine are proprietary or embedded within complex patent literature, the broader class of aminotetrahydropyrans are utilized in the development of various therapeutic agents.
The related achiral building block, (tetrahydro-2H-pyran-4-yl)methylamine, has been incorporated into a selective CB2 receptor agonist developed for the treatment of inflammatory pain[7]. This highlights the utility of the aminotetrahydropyran scaffold in modulating key biological targets. The stereochemistry of the amine can be critical in such interactions, with one enantiomer often exhibiting significantly higher affinity or a different pharmacological profile than the other.
The (R)-enantiomer of related chiral building blocks, such as (R)-8-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-7-ones, have been investigated as selective ACK1 inhibitors to combat acquired resistance to third-generation EGFR inhibitors in cancer therapy[8]. This demonstrates the importance of specific enantiomers in achieving selective inhibition of kinase targets.
Spectroscopic Analysis and Characterization
Definitive structural elucidation and confirmation of stereochemistry are paramount. While specific spectra for the (R)-enantiomer are not publicly available, the following provides an expected spectroscopic profile based on the analysis of similar compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the tetrahydropyran ring protons, the ethyl group protons, and the amine protons. Key expected features include:
-
Tetrahydropyran protons: A series of multiplets in the region of approximately 1.2-3.9 ppm. The protons adjacent to the oxygen atom (positions 2 and 6) would appear at the downfield end of this range.
-
CH-NH₂ proton: A multiplet for the proton at the chiral center, likely in the range of 2.8-3.5 ppm, coupled to the adjacent methyl and ring protons.
-
CH₃ protons: A doublet for the methyl group protons, typically around 1.0-1.3 ppm, coupled to the methine proton.
-
NH₂ protons: A broad singlet for the amine protons, the chemical shift of which can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide complementary information, with distinct signals for each carbon atom in the molecule. Expected chemical shifts would be:
-
Tetrahydropyran carbons: Signals in the range of approximately 25-70 ppm, with the carbons adjacent to the oxygen appearing more downfield.
-
Chiral center carbon (CH-NH₂): A signal in the region of 45-55 ppm.
-
Methyl carbon (CH₃): A signal in the aliphatic region, typically around 15-25 ppm.
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present:
-
N-H stretching: A medium to weak absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-H stretching: Strong absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds.
-
C-O stretching: A strong absorption in the region of 1050-1150 cm⁻¹ due to the ether linkage in the tetrahydropyran ring.
-
N-H bending: A medium absorption around 1600 cm⁻¹.
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z = 129. The fragmentation pattern would be expected to include characteristic losses, such as the loss of an ethylamine radical or fragmentation of the tetrahydropyran ring.
Safety and Handling
As a primary amine, (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Amines can be corrosive and may cause skin and eye irritation[9]. For the related compound (tetrahydro-2H-pyran-4-yl)methanamine, the GHS hazard statements include H227 (Combustible liquid) and H314 (Causes severe skin burns and eye damage)[3]. Similar precautions should be taken for the title compound.
Conclusion
(R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine is a valuable chiral building block with significant potential in the synthesis of novel therapeutics. Its well-defined stereochemistry and the favorable properties imparted by the tetrahydropyran ring make it an attractive component for medicinal chemists. A thorough understanding of its synthesis, properties, and handling is essential for its effective utilization in drug discovery and development programs. The insights provided in this guide are intended to empower researchers to harness the full potential of this important chiral amine.
References
- Capot Chemical. MSDS of Trans-4-aminotetrahydropyran-3-ol. (2014-05-21).
-
PubChem. 4-Aminomethyltetrahydropyran. [Link]
- Fisher Scientific.
-
Wikipedia. Chiral resolution. [Link]
- PMC. Transaminase‐Triggered Cascades for the Synthesis and Dynamic Kinetic Resolution of Chiral N‐Heterocycles.
- eScholarship@McGill.
-
PubChem. (Oxan-4-yl)methanol. [Link]
-
PubMed. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain. [Link]
- Google Patents. EP2511844A2 - Advanced drug development and manufacturing.
- ResearchGate. Mass spectrum of 2H-Pyran,tetrahydro-2-(12- pentadecynyloxy) with....
- CrystEngComm (RSC Publishing).
- A new competitive strategy for the industrial synthesis of drugs based on chiral amines via utilizing the waste isomer by flow chemistry.
- PubMed.
- PubMed. Discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (MK-5596) as a novel cannabinoid-1 receptor (CB1R)
- PubMed. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)
- PMC. Biocatalytic kinetic resolution for efficient and enantioselective synthesis of δ-haloalcohols and tetrahydrofurans. (2025-11-07).
- Google Patents. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
-
NIST WebBook. 4H-Pyran-4-one, tetrahydro-. [Link]
- Dana Bioscience. (S)-1-(Tetrahydro-2H-pyran-4-yl)ethan-1-ol 10g.
- ChemicalBook. Tetrahydro-2H-pyran-4-carboxylic acid(5337-03-1) 1H NMR spectrum.
- GovInfo.
- Certific
- 玉函医药. 1-(四氢-2H-吡喃-4-基)乙胺.
-
NIST WebBook. 2H-Pyran-2-one, tetrahydro-. [Link]
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 1363404-80-1|1-(Tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]
- 3. (Tetrahydro-2H-pyran-4-yl)methanamine | 130290-79-8 [sigmaaldrich.com]
- 4. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 137052-08-5|1-(Tetrahydro-2H-pyran-4-yl)ethanone|BLD Pharm [bldpharm.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. Discovery of 2-[(2,4-dichlorophenyl)amino]-N-[(tetrahydro- 2H-pyran-4-yl)methyl]-4-(trifluoromethyl)- 5-pyrimidinecarboxamide, a selective CB2 receptor agonist for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Evaluation of (R)-8-((Tetrahydrofuran-2-yl)methyl)pyrido[2,3- d]pyrimidin-7-ones as Novel Selective ACK1 Inhibitors to Combat Acquired Resistance to the Third-Generation EGFR Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
Advanced Architectures: Stereoselective Synthesis and Therapeutic Utility of Tetrahydropyran-Derived Chiral Amines
Topic: Literature Review of Tetrahydropyran-Derived Chiral Amines Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, ubiquitous in polyether antibiotics, pheromones, and increasingly, in small-molecule therapeutics. However, the installation of a chiral amine directly onto the THP core—specifically at the C3 or C4 positions—presents a unique stereochemical challenge that distinguishes it from acyclic counterparts.
This guide synthesizes the current state-of-the-art methodologies for accessing THP-derived chiral amines. We move beyond basic synthesis to analyze the strategic disconnections available to drug developers: from transition-metal catalyzed hydrogenation to the emerging frontiers of C-H functionalization and biocatalysis. The analysis focuses on scalability, enantiomeric excess (ee), and the ability to generate diverse libraries for structure-activity relationship (SAR) studies.
The Pharmacophore: Why THP-Amines?
Chiral amines embedded within a THP ring offer distinct pharmacological advantages:
-
Conformational Restriction: The chair conformation of the THP ring locks the amine vector, reducing the entropic penalty of binding to protein targets (e.g., DPP-4, BACE1).
-
Polarity Balance: The ether oxygen functions as a hydrogen bond acceptor while modulating lipophilicity (LogP), often improving metabolic stability compared to carbocyclic analogs.
-
Bioisosterism: THP-amines frequently serve as superior bioisosteres for morpholines or piperidines, mitigating hERG liability issues often associated with basic nitrogens.
Key Case Study: Omarigliptin (MK-3102). A long-acting DPP-4 inhibitor for Type 2 diabetes, where the chiral THP-amine core is critical for potency and selectivity.
Strategic Synthetic Methodologies
We categorize the synthesis into three primary "Vectors of Access," each offering different advantages for the medicinal chemist.
Vector A: Transition-Metal Catalyzed Asymmetric Hydrogenation (AH)
This is the industrial standard for generating chiral amines. The strategy relies on the hydrogenation of cyclic imines or enamides.
-
Mechanism: Iridium or Rhodium complexes with chiral phosphine ligands (e.g., SegPhos, BINAP) coordinate to the imine. The catalyst distinguishes between the re and si faces of the planar C=N bond.
-
Causality: The challenge with dialkyl imines (like those derived from THP-ones) is the lack of steric differentiation between the two alkyl groups flanking the imine.
-
Breakthrough: Recent work using Iridium-Spiro-Phosphine-Amine complexes has solved this, achieving >90% ee by creating a deep chiral pocket that forces specific orientation of the THP ring.
Vector B: Biocatalytic Transamination
As sustainability becomes a core metric in process chemistry, Transaminases (TAs) have emerged as the preferred route for large-scale manufacturing.
-
Mechanism: TAs utilize a Pyridoxal-5'-phosphate (PLP) cofactor in a ping-pong bi-bi mechanism. The enzyme transfers an amine group from a sacrificial donor (e.g., isopropylamine) to the THP-ketone.
-
Advantage: Perfect diastereocontrol. Enzymes like ATA-117 (engineered for Sitagliptin) can be evolved to accept THP-4-one substrates, delivering >99% ee and >98% de without heavy metals.
Vector C: C-H Functionalization (The Frontier)
For early-stage discovery where diversity is paramount, forming the ring first and functionalizing later is inefficient. The Yu and Pfizer collaboration (2023) demonstrated a Pd(II)-catalyzed approach.
-
Innovation: Using a Transient Directing Group (TDG) such as 2-hydroxynicotinaldehyde, the catalyst binds to a simple amine and directs arylation to the γ-position of the THP ring.
-
Utility: This allows for the rapid generation of 2,4-disubstituted THP amines from simple precursors, a "late-stage diversification" tactic ideal for library synthesis.
Visualization of Strategic Workflows
The following diagram illustrates the decision matrix for selecting a synthetic route based on the stage of drug development.
Figure 1: Strategic decision matrix for accessing chiral THP-amines. Selection depends on development stage: Discovery (Strategy C), Process/Scale-up (Strategy B), or General Synthesis (Strategy A).
Comparative Data Analysis
The table below contrasts the three primary vectors based on recent literature performance metrics.
| Metric | Asymmetric Hydrogenation (Ir-Catalyzed) | Biocatalysis (Transaminase) | C-H Functionalization (Pd-Catalyzed) |
| Primary Reference | Chem. Sci., 2019 [1] | Science, 2010 / Green Chem., 2017 [2] | Org.[1][2][3] Lett., 2024 [3] |
| Substrate Scope | Dialkyl Imines | Ketones (THP-4-one) | Primary Amines |
| Enantioselectivity (ee) | 85–96% | >99% | N/A (Diastereoselectivity >20:1) |
| Catalyst Loading | 0.5 - 2.0 mol% | 1 - 5 g/L (Enzyme) | 5 - 10 mol% |
| Reaction Conditions | 50-80 bar H₂, RT | pH 7-9, 30°C, Aqueous | 130°C, Acidic/Oxidant |
| Scalability | High (Industrial Standard) | Very High (Manufacturing) | Moderate (Discovery Phase) |
| Key Limitation | Difficulty with sterically similar alkyl groups | Enzyme engineering often required | High temp; functional group tolerance |
Detailed Experimental Protocol: Biocatalytic Transamination
Rationale: This protocol is selected for its "self-validating" nature. Unlike metal catalysis which can be sensitive to oxygen or moisture, the transaminase reaction is robust, aqueous-based, and represents the future of sustainable chiral amine synthesis.
Objective: Synthesis of (S)-4-aminotetrahydropyran derivative from tetrahydropyran-4-one.
Reagents & Equipment[4]
-
Enzyme: ω-Transaminase (e.g., ATA-117 variant or commercially available Vibrio fluvialis TA).
-
Cofactor: Pyridoxal-5'-phosphate (PLP).
-
Amine Donor: Isopropylamine (1 M stock, neutralized to pH 7.5).
-
Buffer: Potassium Phosphate (100 mM, pH 7.5).
-
Solvent: DMSO (Co-solvent, <10% v/v).
Step-by-Step Methodology
-
Cofactor Prep: Dissolve PLP (1 mM final concentration) in Potassium Phosphate buffer (100 mM, pH 7.5). Note: The yellow color indicates active cofactor.
-
Substrate Solution: Dissolve the THP-4-one substrate (50 mM final) in DMSO.
-
Amine Donor Addition: Add Isopropylamine stock to the buffer solution to reach a 1.0 M concentration. Critical: Ensure pH is re-adjusted to 7.5 after addition; high pH denatures the enzyme.
-
Initiation: Add the Transaminase enzyme (lyophilized powder, 2-5 mg/mL) to the reaction vessel. Incubate at 30°C with orbital shaking (250 rpm).
-
Reaction Monitoring: Sample 50 µL aliquots at 1h, 4h, and 24h. Quench with acetonitrile and analyze via HPLC (C18 column) or GC (chiral column).
-
Equilibrium Shift: If conversion stalls <50%, apply vacuum (to remove volatile acetone byproduct) or add an L-Lactate Dehydrogenase (LDH) coupled system to consume the pyruvate byproduct (if using alanine as donor).
-
Workup: Acidify to pH 2 (HCl) to protonate the amine, wash with EtOAc (removes unreacted ketone). Basify aqueous layer to pH 12 (NaOH), extract with MTBE. Dry over Na₂SO₄ and concentrate.
Mechanistic Pathway: The Ping-Pong Bi-Bi Cycle[5]
Understanding the enzymatic cycle is crucial for troubleshooting conversion issues (e.g., substrate inhibition).
Figure 2: The Ping-Pong Bi-Bi mechanism of Transaminases. The enzyme shuttles between the PLP (aldehyde) and PMP (amine) forms.[4][5] Removal of the byproduct (acetone) is often the rate-determining factor in high-conversion synthesis.
References
-
Iridium-Catalyzed Asymmetric Hydrogenation of Dialkyl Imines. Chinese Chemical Society, 2019.
-
Biocatalytic Synthesis of (R)-3-Aminotetrahydropyran through a Direct Transamination. Green Chemistry, 2017.
-
Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C–H Functionalization. Organic Letters, 2024.[6] [7]
-
Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 2021.
-
Tetrahydropyran Synthesis: Strategies and Applications. Organic Chemistry Portal.
Sources
- 1. Tetrahydropyran synthesis [organic-chemistry.org]
- 2. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multi-Vector C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Transaminase-catalyzed sequential hydrodefluorinations of perfluorinated methylene groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Highly Substituted Aminotetrahydropyrans Enabled by Stereospecific Multivector C-H Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Technical Guide: Molecular Weight and Formula Analysis of Chiral Pyran Ethanamines
Executive Summary
This technical guide outlines the analytical framework for characterizing chiral pyran ethanamines , a structural class frequently encountered in neuropharmacology and medicinal chemistry. Due to the coexistence of a basic amine functionality and a stereogenic pyran core, these molecules present unique challenges in formula confirmation and isomeric resolution.
This document provides a validated workflow for determining exact molecular weight via High-Resolution Mass Spectrometry (HRMS) and resolving enantiomers using Supercritical Fluid Chromatography (SFC). It is designed for application scientists requiring regulatory-grade data integrity compliant with FDA stereoisomeric guidelines.
Part 1: Structural Fundamentals & Regulatory Context
The Pyran Ethanamine Pharmacophore
Pyran ethanamines consist of a saturated or unsaturated oxygen-containing heterocycle (pyran) linked to an ethylamine chain.
-
Chemical Behavior: The ethanamine side chain renders the molecule basic (
), making it highly responsive to Electrospray Ionization (ESI+) . -
Stereochemistry: The attachment of the ethanamine chain to the pyran ring often creates a chiral center. Biological activity (e.g., receptor binding) is usually restricted to a single enantiomer (
or ).
Regulatory Mandate
Per the FDA Policy Statement on Stereoisomeric Drugs (1992) , researchers must treat enantiomers as separate pharmacological entities. You cannot simply report the molecular weight of the racemate; you must develop assays to separate and quantify individual isomers early in the drug development process [1].[1]
Part 2: Molecular Formula Determination (HRMS)[2]
Low-resolution mass spectrometry (LRMS) is insufficient for novel drug candidates. You must use HRMS (e.g., Orbitrap or Q-TOF) to establish the molecular formula with high confidence.
The Physics of Exact Mass
For a pyran ethanamine with a hypothetical formula
-
Target Accuracy: The measured mass must be within 5 ppm (parts per million) of the calculated theoretical mass.
-
Ionization Mode: Use ESI+ (Positive Mode). The basic nitrogen will accept a proton, yielding the
species.
Critical Data Interpretation: Adducts
Pyran ethanamines often form adducts that can confuse formula determination.
Table 1: Common Adducts in ESI+ for Pyran Ethanamines
| Species | Description | Mass Shift ( | Interpretation Note |
| Protonated Molecule | +1.0073 | Primary signal. Use for formula calc. | |
| Sodium Adduct | +22.9892 | Common if glassware is not LC-MS grade. | |
| Potassium Adduct | +38.9632 | Rare, indicates buffer contamination. | |
| Protonated Dimer | +(Mass + 1.0073) | Occurs at high concentration. | |
| Acetonitrile Adduct | +42.0338 | Common when using MeCN mobile phase. |
Workflow Visualization: Formula Confirmation
The following diagram illustrates the logic flow for confirming the molecular formula using HRMS and Isotopic Pattern Analysis (Sigma Fit).
Figure 1: Logic flow for confirming molecular formula via HRMS. Note the loop for re-optimization if adducts obscure the protonated molecular ion.
Part 3: Stereochemical Analysis (Chiral Separation)
Mass spectrometry cannot distinguish enantiomers (same mass). You must use chiral chromatography. Supercritical Fluid Chromatography (SFC) is the modern gold standard for this class of molecules due to the lipophilicity of the pyran ring and the basicity of the amine [2].
Chiral Stationary Phases (CSPs)
For pyran ethanamines, polysaccharide-based columns are most effective.
-
Amylose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralpak AD-H, IG). Excellent for aromatic-containing pyrans.
-
Cellulose tris(3,5-dimethylphenylcarbamate): (e.g., Chiralcel OD-H). Often complementary to Amylose.
Mobile Phase Additives
Because the ethanamine is basic, it will interact with residual silanols on the column, causing peak tailing.
-
Mandatory Additive: 0.1% - 0.2% Isopropylamine (IPA) or Diethylamine (DEA) in the co-solvent (Methanol or Ethanol). This suppresses silanol interactions and sharpens peaks.
Chiral Screening Workflow
Figure 2: Parallel screening strategy for chiral resolution using SFC. Note the requirement for basic additives.
Part 4: Integrated Experimental Protocol
Objective: Isolate and characterize the specific enantiomer of a pyran ethanamine derivative.
Step 1: Sample Preparation
-
Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol .
-
Filter through a 0.2 µm PTFE filter to remove particulates.
Step 2: HRMS Analysis (Formula Confirmation)
-
Instrument: Q-TOF or Orbitrap.
-
Source Conditions:
-
Spray Voltage: 3.5 kV.
-
Capillary Temp: 300°C.
-
Sheath Gas: 30 arb units.
-
-
LockMass: Enable internal calibration (e.g., Leucine Enkephalin or polysiloxane background ion) to ensure <5 ppm accuracy [3].
-
Acquisition: Scan range
100–1000. -
Criteria: The observed
must match theoretical mass within 5 ppm. The isotopic pattern (M+1) intensity must match theoretical distribution within 10%.
Step 3: Chiral Purity Assessment (SFC)[3]
-
Instrument: SFC System with PDA/UV detector (220 nm, 254 nm).
-
Column: Chiralpak IG or OD-H (
mm, 5 µm). -
Mobile Phase:
(A) / Methanol + 0.2% Diethylamine (B). -
Gradient: 5% to 50% B over 5 minutes. Backpressure: 120 bar.
-
Result: Integrate area under curve (AUC). Calculate Enantiomeric Excess (
).
References
-
FDA. (1992).[1][2][3][4][5] FDA's Policy Statement for the Development of New Stereoisomeric Drugs. Chirality, 4(5), 338-340.[2] [Link]
-
De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Journal of Pharmaceutical and Biomedical Analysis, 69, 77-92. [Link]
-
Kind, T., & Fiehn, O. (2007). Seven Golden Rules for heuristic filtering of molecular formulas obtained by accurate mass spectrometry. BMC Bioinformatics, 8, 105. [Link]
Sources
- 1. Development of New Stereoisomeric Drugs | FDA [fda.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. FDA's policy statement for the development of new stereoisomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 5. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Scalable Manufacturing of (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine
Introduction: (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine is a chiral primary amine that serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its stereospecific presentation is often critical for the desired biological activity and favorable pharmacokinetic properties of the final active pharmaceutical ingredient (API). The development of a robust, scalable, and economically viable manufacturing process for this key intermediate is therefore of paramount importance in drug development and commercialization. This document provides a detailed guide to the scalable synthesis of (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, with a focus on asymmetric reductive amination (ARA) as the key enabling technology. We will explore the scientific rationale behind the chosen synthetic route, provide detailed, field-proven protocols, and discuss critical process parameters for successful scale-up.
Strategic Approach to Scalable Synthesis
The most direct and atom-economical approach for the synthesis of chiral primary amines from prochiral ketones is asymmetric reductive amination.[1] This methodology has seen significant advancements, with ruthenium-based catalytic systems demonstrating high efficiency and enantioselectivity for a broad range of substrates, including those relevant to industrial applications.[2][3]
Our recommended scalable manufacturing route for (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine commences with the commercially available ketone, 1-(Tetrahydro-2H-pyran-4-yl)ethanone. This starting material can be synthesized on an industrial scale from precursors like 3-chloropropionyl chloride and ethylene, ensuring a stable supply chain for large-scale production.[4][5] The key transformation is the direct asymmetric reductive amination of this ketone using a chiral ruthenium catalyst in the presence of an ammonia source and a reducing agent, typically hydrogen gas.
In-Depth Technical Guide: Asymmetric Reductive Amination
The cornerstone of this scalable process is the ruthenium-catalyzed direct asymmetric reductive amination. This reaction proceeds via the in-situ formation of an imine from the ketone and ammonia, which is then asymmetrically hydrogenated by the chiral ruthenium complex.
Causality Behind Experimental Choices
-
Catalyst System: A ruthenium/chiral phosphine ligand system, such as one based on the TunePhos family of ligands, is selected for its demonstrated high performance in the asymmetric reductive amination of a wide variety of ketones.[1] These catalysts exhibit excellent enantiocontrol and high turnover numbers, which are critical for cost-effective manufacturing.
-
Ammonia Source: Ammonium acetate (NH₄OAc) is a practical and user-friendly source of ammonia for this transformation.[1] It is a stable solid that is easier to handle on a large scale compared to gaseous ammonia.
-
Solvent: A polar solvent like 2,2,2-trifluoroethanol (TFE) is often employed as it can stabilize the catalytic species and promote the reaction.[1]
-
Reducing Agent: Molecular hydrogen (H₂) is the ideal reductant from a green chemistry and atom economy perspective, leaving no byproducts to be removed during work-up.
-
Pressure and Temperature: These parameters are optimized to ensure a reasonable reaction rate while maintaining the stability of the catalyst and substrate. Elevated pressures of hydrogen are typically required to drive the reaction to completion.
Detailed Experimental Protocol: Lab Scale (Demonstration)
This protocol is for a representative lab-scale synthesis to establish proof-of-concept and optimize parameters before scaling up.
Materials:
-
1-(Tetrahydro-2H-pyran-4-yl)ethanone (1.0 eq)
-
Ammonium acetate (2.0 eq)
-
[Ru(OAc)₂(C₃-TunePhos)] (0.005 eq, 0.5 mol%)
-
2,2,2-Trifluoroethanol (TFE)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware and a high-pressure autoclave system
Procedure:
-
Reactor Preparation: A high-pressure autoclave is thoroughly dried and purged with an inert gas (e.g., Nitrogen).
-
Charging of Reagents: To the autoclave, add 1-(Tetrahydro-2H-pyran-4-yl)ethanone, ammonium acetate, and the chiral ruthenium catalyst.
-
Solvent Addition: Under an inert atmosphere, add the degassed 2,2,2-trifluoroethanol.
-
Pressurization: Seal the autoclave, and purge the headspace with hydrogen gas several times before pressurizing to the desired pressure (e.g., 50-60 bar).
-
Reaction: Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring. The reaction progress is monitored by taking aliquots (after depressurization and purging) and analyzing them by a suitable chromatographic method (e.g., GC or HPLC).
-
Work-up: Upon completion, the reactor is cooled to room temperature and the hydrogen pressure is carefully released. The reaction mixture is concentrated under reduced pressure to remove the solvent. The resulting residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize the ammonium acetate and liberate the free amine. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification: The crude (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine can be purified by vacuum distillation or by forming a crystalline salt (e.g., hydrochloride or tartrate) followed by recrystallization to achieve high chemical and enantiomeric purity.
Scalable Manufacturing Protocol: Pilot Plant Scale
This protocol outlines the key considerations for scaling the synthesis to a pilot plant or manufacturing setting.
Equipment:
-
Appropriately sized glass-lined or stainless-steel high-pressure reactor with temperature and pressure controls.
-
Inert gas and hydrogen gas supply with appropriate safety interlocks.
-
Filtration and drying equipment.
-
Distillation or crystallization vessels.
Procedure:
-
Reactor Inerting: The production reactor is rendered inert by repeated nitrogen purging cycles.
-
Reagent Charging: The reagents are charged to the reactor in the same order as the lab-scale procedure. For solid reagents, a charging port with a nitrogen blanket is used to prevent atmospheric exposure. The solvent is transferred via a closed system.
-
Hydrogenation: The reactor is pressurized with hydrogen, and the reaction is conducted under the optimized temperature and pressure conditions determined during process development. Continuous monitoring of hydrogen uptake can be used to track reaction progress.
-
In-Process Controls (IPCs): Regular sampling and analysis (e.g., by HPLC for conversion and enantiomeric excess) are crucial to ensure the reaction is proceeding as expected and to determine the endpoint.
-
Work-up and Isolation: The work-up procedure is analogous to the lab scale but performed in larger equipment. Phase separations are carried out in the reactor or a dedicated extraction vessel.
-
Purification: For multi-kilogram scale, purification via salt formation and recrystallization is often more practical and scalable than chromatography. The choice of the salt-forming agent will depend on the desired crystalline properties and ease of handling.
Data Presentation and Quality Control
Effective process development and manufacturing rely on robust analytical methods to quantify yield, purity, and enantioselectivity.
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Target) | Analytical Method |
| Yield | 85-95% | > 80% | Gravimetric, qNMR |
| Chemical Purity | > 98% | > 99% | GC, HPLC |
| Enantiomeric Excess (ee) | > 95% | > 99% | Chiral HPLC, Chiral GC |
| Catalyst Loading | 0.5 - 1.0 mol% | < 0.5 mol% | - |
| Hydrogen Pressure | 50-60 bar | 50-60 bar | Pressure Gauge |
| Temperature | 80-100 °C | 80-100 °C | Thermocouple |
Conclusion
The scalable manufacturing of (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine can be efficiently and economically achieved through the strategic application of asymmetric reductive amination. The use of a well-defined chiral ruthenium catalyst on the commercially available ketone precursor provides a direct and highly enantioselective route to this valuable pharmaceutical intermediate. The protocols and considerations outlined in this guide are based on established and robust chemical principles, offering a solid foundation for process development and scale-up activities. Adherence to rigorous in-process controls and analytical characterization is essential to ensure the consistent production of a high-quality product suitable for use in the synthesis of active pharmaceutical ingredients.
References
-
Ghosh, T., Ernst, M., Hashmi, A. S. K., & Schaub, T. (2020). Ruthenium Catalyzed Direct Asymmetric Reductive Amination of Simple Aliphatic Ketones Using Ammonium Iodide and Hydrogen. European Journal of Organic Chemistry, 2020(35), 5691-5695. [Link]
-
Cai, C., Wu, W., Li, X., & Zhang, X. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2020-2023. [Link]
-
Li, G., Li, X., & Zhang, X. (2019). Direct asymmetric reductive amination of α-keto acetals: a platform for synthesizing diverse α-functionalized amines. Chemical Communications, 55(56), 8114-8117. [Link]
-
Ghosh, T., Ernst, M., Hashmi, A. S. K., & Schaub, T. (2020). Ruthenium Catalyzed Direct Asymmetric Reductive Amination of Simple Aliphatic Ketones Using Ammonium Iodide and Hydrogen. SciSpace. [Link]
-
American Elements. (n.d.). Direct Asymmetric Ruthenium-Catalyzed Reductive Amination of Alkyl-Aryl Ketones with Ammonia and Hydrogen. [Link]
-
List, B., & Lee, S. (2012). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. PMC. [Link]
-
Mitsukura, K., Yoshida, T., & Honda, T. (2011). Asymmetric synthesis of chiral cyclic amine from cyclic imine by bacterial whole-cell catalyst of enantioselective imine reductase. ResearchGate. [Link]
-
Li, F., Wang, Y., & Zhang, X. (2024). New Method to Large-Scalable Preparation of the Key Chiral Cyclohexane cis-Diamine Intermediate for Edoxaban. Organic Process Research & Development. [Link]
-
Lu, Y., & Wang, J. (2011). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. PMC. [Link]
- CN103508990A. (2014). Synthesis method of tetrahydro-4H-pyran-4-one.
Sources
Application Note: Solvent Engineering for Tetrahydro-2H-pyran-4-yl Amines
Topic: Solvent selection for reactions involving tetrahydro-2H-pyran-4-yl amines Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Executive Summary
The tetrahydro-2H-pyran-4-yl amine moiety (4-aminotetrahydropyran) is a privileged pharmacophore in modern drug discovery, offering a polarity balance that improves metabolic stability and solubility compared to cyclohexyl analogs. However, its amphiphilic nature—driven by the basic primary amine and the Lewis-basic ether oxygen—creates specific solvent compatibility challenges.
This guide moves beyond generic solvent lists to provide a mechanistic rationale for solvent selection across three critical reaction classes: Amide Coupling , Reductive Amination , and Palladium-Catalyzed Cross-Coupling . It prioritizes "First-Time-Right" protocols and integrates modern green solvent alternatives (e.g., 2-MeTHF) to align with sustainable process chemistry standards.
Physicochemical Profile & Handling
Before selecting a solvent, the researcher must identify the starting form of the reagent. The solvent strategy diverges significantly between the free base and the hydrochloride salt.
| Property | Free Base (Liquid) | Hydrochloride Salt (Solid) | Implication for Solvent Selection |
| State | Colorless liquid | White crystalline powder | Salt requires polar aprotic solvents or in situ neutralization. |
| Solubility | Miscible in DCM, THF, EtOAc, Alcohols | Soluble in Water, MeOH, DMSO; Insoluble in DCM, Et2O | Critical: The HCl salt will crash out of DCM/THF couplings unless a base (DIEA/TEA) is added before the coupling reagent. |
| Reactivity | Nucleophilic | Latent Nucleophile | Salt form prevents homodimerization but requires deprotonation to react. |
| Hygroscopicity | Moderate | Low | Free base absorbs atmospheric CO2; store under inert gas. |
Decision Matrix: Solvent Selection
The following decision tree guides the selection process based on reaction type and substrate constraints.
Figure 1: Strategic decision tree for solvent selection based on reaction class and reagent form.
Detailed Protocols & Mechanistic Insights
Protocol A: Amide Coupling (The Solubility Paradox)
Challenge: The HCl salt of 4-aminotetrahydropyran is insoluble in standard non-polar solvents (DCM), leading to "gummy" stir bars and incomplete conversion if the base is not handled correctly. Recommended Solvent: DMF (Small scale/Library) or 2-MeTHF (Process/Scale-up).
Step-by-Step Procedure (HCl Salt Input)
-
Dissolution: Charge the carboxylic acid (1.0 equiv) and coupling reagent (e.g., HATU, 1.1 equiv) in DMF (Concentration: 0.2 M). Stir for 5 minutes to activate the acid.
-
Base Addition: In a separate vial, suspend 4-aminotetrahydropyran HCl salt (1.2 equiv) in a minimal volume of DMF. Add DIPEA (3.0 equiv).
-
Why? The first equivalent of DIPEA neutralizes the HCl, liberating the nucleophilic free base. The excess acts as the proton scavenger for the coupling.
-
-
Combination: Add the amine/base solution to the activated acid.
-
Monitoring: Stir at RT for 1-2 hours.
-
QC Check: If using DCM instead of DMF, ensure high agitation rates. The reaction will initially be a slurry and should clarify as the product (usually more soluble) forms.
-
-
Workup (Critical):
-
Dilute with EtOAc (not DCM, to avoid emulsion with DMF).
-
Wash 3x with 5% LiCl (aq) or Water to remove DMF.
-
Wash 1x with Sat. NaHCO3.
-
Green Alternative: 2-MeTHF (2-Methyltetrahydrofuran).[1] It solubilizes the free base well and allows for direct aqueous separation without solvent swapping, unlike water-miscible DMF [1].
Protocol B: Reductive Amination (The Imine Equilibrium)
Challenge: The ether oxygen in the pyran ring can act as a weak Lewis base, potentially interfering with Lewis Acid catalysts (like Ti(OiPr)4). Recommended Solvent: DCE (1,2-Dichloroethane) or DCM .
Step-by-Step Procedure
-
Imine Formation: Combine aldehyde/ketone (1.0 equiv) and 4-aminotetrahydropyran (free base, 1.1 equiv) in DCE (0.1 M).
-
Note: If using the HCl salt, add 1.0 equiv of TEA.
-
Additives: If the ketone is sterically hindered, add Acetic Acid (1-2 drops) or Ti(OiPr)4 (1.5 equiv) to drive imine formation.
-
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
-
Why STAB? It is less reactive than NaBH4 and will not reduce the aldehyde/ketone before the imine forms. It tolerates DCE perfectly [2].
-
-
Quench: Stir 4-16 hours. Quench with Sat. NaHCO3.
-
Caution: If Ti(OiPr)4 was used, a gelatinous precipitate of TiO2 will form. Dilute with EtOAc and add a small amount of water/celite to filter, or use Rochelle's salt solution to solubilize the Titanium.
-
Protocol C: Buchwald-Hartwig Cross-Coupling
Challenge: Inhibitory effects of halide salts and base solubility. Recommended Solvent: Toluene (Classic) or t-Amyl Alcohol (Polar/Green).
Step-by-Step Procedure
-
Prep: Charge Aryl Bromide (1.0 equiv), 4-aminotetrahydropyran (1.2 equiv), and Base (NaOtBu or Cs2CO3, 2.0 equiv) into a vial.
-
Catalyst: Add Pd source (e.g., Pd2(dba)3) and Ligand (e.g., Xantphos or BrettPhos) [3].
-
Solvent: Add degassed Toluene or 1,4-Dioxane .
-
Expert Tip: For challenging substrates, t-Amyl alcohol helps solubilize the inorganic base (Cs2CO3) better than Toluene, often increasing yields for polar amines like tetrahydropyrans [4].
-
-
Reaction: Heat to 80-100°C under Argon/Nitrogen.
Troubleshooting & Workup Strategy
The 4-aminotetrahydropyran moiety imparts significant polarity. Standard workups often fail due to product loss in the aqueous phase.
Figure 2: Acid-Base extraction strategy to isolate the amine product from non-basic byproducts.
Key Workup Rules:
-
Avoid Ether Extraction: The product is often too polar for Diethyl Ether. Use DCM or CHCl3/IPA (3:1) for the final extraction.
-
Phase separation: If an emulsion forms (common with the pyran oxygen coordinating water), add Brine or a small amount of MeOH to break it.
References
-
Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling. National Science Foundation (NSF) Public Access Repository. Available at: [Link]
-
Reductive Amination - Common Conditions. Common Organic Chemistry. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Sources
Technical Support Center: Solubility Enhancement of (R)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine Salts
This guide is designed for pharmaceutical scientists and process chemists working with (R)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine , a critical chiral intermediate often associated with the synthesis of JAK inhibitors (e.g., Oclacitinib).[1]
The guide addresses the specific physicochemical challenges of this molecule: chirality-driven solubility differences , propensity for oiling out , and counterion-dependent aqueous solubility .[1]
Current Status: Online 🟢 Lead Scientist: Dr. Aris (Senior Application Scientist) Topic: Solubility Optimization & Salt Selection Reference Molecule: CAS 1269754-98-4[1]
🔬 Core Directive: The Solubility Paradox
This molecule presents a classic "Solubility Paradox" in process chemistry:
-
Resolution Phase: You want low solubility. The (S)-Mandelate salt is typically used here because it crystallizes out the (R)-enantiomer, leaving the (S)-enantiomer in the mother liquor.[1]
-
Formulation/Reaction Phase: You want high solubility. The Mandelate salt is often too insoluble for downstream aqueous reactions or bio-availability.
The Solution: You must likely perform a Salt Switch (Metathesis) or optimize the solid-state form of a hydrophilic salt (e.g., HCl, Mesylate).
📂 Module 1: Salt Selection & Counterion Screening
Use this module if your current salt form is practically insoluble in water or target media.
❓ FAQ: "Why is my salt precipitating in aqueous media?"
Diagnosis: You are likely working with a Resolution Salt (e.g., Mandelate, Tartrate) rather than a Solubility Salt . Chiral acids often rely on hydrophobic stacking (pi-pi interactions) to differentiate enantiomers, which drastically lowers aqueous solubility.[1]
Troubleshooting Protocol:
-
Check the Counterion: If you are using Mandelic acid, this is expected behavior.
-
The Fix (Salt Metathesis): Convert the salt to a high-solubility form (HCl or Mesylate) using the "Free Base Break" method.[1]
🧪 Protocol: Salt Metathesis (Mandelate → HCl)
Objective: Convert low-solubility chiral salt to high-solubility mineral salt.[1]
-
Free Basing:
-
Suspend (R)-1-(Tetrahydro-2H-pyran-4-yl)ethanamine (S)-Mandelate in MTBE (Methyl tert-butyl ether) and Water (1:1 ratio).
-
Adjust aqueous layer pH to >12 using 50% NaOH .
-
Why: The amine pKa is ~10.5. High pH ensures complete deprotonation.[1]
-
-
Extraction:
-
Salt Formation:
-
Cool MTBE solution to 0-5°C.[1]
-
Slowly add 4M HCl in Dioxane or IPA (1.05 equivalents).
-
Critical: Slow addition prevents amorphous oiling out.
-
-
Isolation: Filter the white precipitate. This HCl salt will have significantly higher aqueous solubility (>100 mg/mL).
📊 Comparative Counterion Solubility Matrix
| Counterion | Aqueous Solubility | Crystallinity | Primary Use Case |
| (S)-Mandelate | Low (< 5 mg/mL) | High (Needles) | Chiral Resolution (Purification) |
| Hydrochloride | High (> 100 mg/mL) | Moderate/High | Downstream Chemistry / Formulation |
| Mesylate | Very High (> 200 mg/mL) | Moderate | High-Concentration Injectables |
| Maleate | Moderate | High | Final Drug Form (e.g., Oclacitinib) |
📂 Module 2: Process Troubleshooting (Oiling Out)
Use this module if your salt forms a sticky gum or oil instead of a crystalline powder.[1]
❓ FAQ: "Why does the salt 'oil out' during crystallization?"
Diagnosis: The pyran-ether moiety adds flexibility and lipophilicity, creating a wide Metastable Zone Width (MSZW) . If you add anti-solvent too fast or cool too quickly, the system enters the liquid-liquid phase separation (LLPS) region before nucleation occurs.
Troubleshooting Protocol:
-
Seed Loading: You must seed the reaction with 0.5 - 1.0 wt% of authentic crystals at the cloud point.
-
Temperature Cycling: If oil forms, heat the mixture until the oil re-dissolves, then cool very slowly (0.1°C/min) to the metastable zone.
📉 Workflow: Preventing Oiling Out
Caption: Logic flow to avoid Liquid-Liquid Phase Separation (LLPS) during salt formation.
📂 Module 3: Dissolution Enhancement (Formulation)
Use this module if you have the correct salt (e.g., HCl) but dissolution is still too slow.
❓ FAQ: "How do I improve the dissolution rate of the HCl salt?"
Diagnosis: Even soluble salts can exhibit "Common Ion Effect" suppression in low pH media (like gastric fluid) or suffer from particle agglomeration.
Technical Solutions:
1. pH Adjustment (The Micro-Environment)
The amine is basic.[2][3][4][5][6] In low pH environments (pH 1.2), it is fully ionized and soluble. However, in intestinal pH (6.8), solubility drops as it approaches the pKa.
-
Action: Incorporate an acidifier (e.g., Citric Acid, Fumaric Acid) in the formulation granule to maintain a local acidic micro-environment, ensuring the salt does not convert back to the insoluble free base during dissolution.
2. Particle Size Reduction
-
Action: Micronization (Jet Milling).
-
Target: D90 < 20 μm.
-
Warning: This amine salt is hygroscopic.[1] Micronization increases surface area and moisture uptake. All milling must be done under N2 atmosphere (< 30% RH).
3. Co-Solvent Systems (For Liquid Formulations)
If formulating a liquid solution:
-
Primary Solvent: Water/Buffer (pH 4.0).
-
Co-Solvent: Propylene Glycol (10-20%) or PEG 400.[1]
-
Mechanism: The pyran ring has hydrophobic character; glycols bridge the polarity gap between the water and the pyran ring.
📚 References & Authority
-
Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (The gold standard for salt selection logic and pKa gaps).
-
Zoetis Services LLC. (2014).[1] Patent US8987283B2: Pyrrolo[2,3-d]pyrimidine compounds.[1] Google Patents. Link (Describes the synthesis and maleate salt of Oclacitinib, utilizing the pyran-ethanamine intermediate).
-
Pfizer Inc. (2010).[1] Patent WO2010020905A1: Process for the preparation of JAK inhibitors. Google Patents. Link (Details the resolution of the amine using (S)-Mandelic acid).
-
PubChem. (2024).[1] Compound Summary: 1-(Tetrahydro-2H-pyran-4-yl)ethanamine.[1][7][8] National Library of Medicine. Link (Physicochemical data verification).
Disclaimer: This guide is for research and development purposes only. All salt forms should be characterized by XRPD and DSC to ensure polymorphic stability before scale-up.
Sources
- 1. 4-Aminomethyltetrahydropyran | C6H13NO | CID 2773210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. drughunter.com [drughunter.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 4-Aminomethyltetrahydropyran, 97%, Thermo Scientific™ | Fisher Scientific [fishersci.ca]
- 8. calpaclab.com [calpaclab.com]
Technical Support Center: Navigating the Challenges of (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride Hygroscopicity
Welcome to the technical support center for (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the experimental challenges posed by the hygroscopic nature of this compound. This guide offers in-depth troubleshooting, frequently asked questions, and validated protocols to ensure the integrity and reproducibility of your results.
Introduction: The Hidden Variable of Hygroscopicity
(R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride is a valuable building block in pharmaceutical research and development. However, its propensity to absorb moisture from the atmosphere—a property known as hygroscopicity—can introduce significant variability into experimental outcomes.[1] Und unaddressed moisture uptake can lead to inaccuracies in weighing, degradation of the compound, and altered reaction kinetics, ultimately compromising the reliability of your data. This guide will equip you with the knowledge and techniques to effectively manage these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've noticed the weight of my (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride sample is unstable and tends to increase on the analytical balance. What's happening and how can I get an accurate measurement?
A1: The Challenge of Accurate Weighing
This weight fluctuation is a classic sign of a hygroscopic substance absorbing atmospheric moisture. The hydrochloride salt form of this amine makes it prone to attracting and holding water molecules.[2] To achieve an accurate and reproducible measurement, it is crucial to minimize the compound's exposure to ambient air.
Troubleshooting Protocol: Weighing by Difference
Directly weighing a hygroscopic compound on an open balance is prone to error. The most reliable method is "weighing by difference." This technique involves measuring the mass of the container with the compound, dispensing the desired amount, and then re-weighing the container. The difference in mass represents the exact amount of compound transferred.
Step-by-Step Weighing Protocol:
-
Place a sealed container of (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride and a clean, dry receiving vessel (e.g., a flask or vial) inside a desiccator to equilibrate.
-
Tare a clean, dry weighing boat or vial with a cap on the analytical balance.
-
Quickly transfer an estimated amount of the compound from its primary container into the tared weighing vessel and securely cap it.
-
Record the mass of the capped weighing vessel containing the compound to four decimal places.
-
Carefully transfer the desired amount of the compound from the weighing vessel into your reaction vessel.
-
Immediately recap the weighing vessel and re-weigh it.
-
The difference between the initial and final mass of the weighing vessel is the precise mass of the compound transferred.
Q2: How should I properly store (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride to prevent moisture absorption over time?
A2: Best Practices for Long-Term Stability
Proper storage is the first line of defense against the detrimental effects of hygroscopicity. The goal is to create a microenvironment with minimal humidity.
Recommended Storage Conditions:
-
Primary Container: Always keep the compound in its original, tightly sealed container. After dispensing, ensure the cap is securely fastened.
-
Secondary Containment: Place the primary container inside a desiccator containing a suitable desiccant (e.g., silica gel, calcium sulfate). This provides an additional layer of protection.
-
Inert Atmosphere: For highly sensitive applications or long-term storage, consider flushing the headspace of the container with an inert gas like nitrogen or argon before sealing.[3]
-
Temperature: Store in a cool, dry, and well-ventilated area as recommended by the Safety Data Sheet (SDS).[4][5]
Visualizing the Ideal Storage Workflow:
Caption: Recommended storage workflow for hygroscopic compounds.
Q3: I suspect my sample has already absorbed moisture. How can I determine the water content, and can I dry the material?
A3: Quantifying and Addressing Water Content
If you suspect moisture contamination, it's essential to quantify the water content to make necessary adjustments to your experimental calculations.
Analytical Methods for Water Content Determination:
| Method | Principle | Advantages | Considerations |
| Karl Fischer Titration | A chemical reaction where iodine reacts stoichiometrically with water. | Highly accurate and specific for water. | Requires specialized equipment and anhydrous solvents. |
| Thermogravimetric Analysis (TGA) | Measures the change in mass of a sample as it is heated. | Provides information on water content and thermal stability. | May not be specific for water if other volatiles are present. |
Protocol for Drying (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride:
Drying the compound can be effective, but it must be done carefully to avoid thermal degradation.
-
Place a small amount of the compound in a vacuum oven.
-
Heat gently under vacuum. The exact temperature should be determined empirically, starting at a low temperature (e.g., 40-50°C) to avoid decomposition.
-
Dry to a constant weight.
-
Once dried, immediately transfer the compound to a desiccator for storage.
Decision-Making Flowchart for a Suspected "Wet" Sample:
Caption: Decision-making process for handling potentially moist compound.
Q4: How does moisture absorption affect my reaction stoichiometry and product purity?
A4: The Stoichiometric and Purity Implications
Absorbed water adds to the measured mass of your starting material, meaning the actual amount of the active compound is less than what the balance indicates. This can have significant consequences:
-
Inaccurate Stoichiometry: If (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride is a limiting reagent, the reaction may not proceed to completion, resulting in lower yields. If it is in excess, you may be using more than necessary, which is inefficient.
-
Side Reactions: The presence of water can promote unwanted side reactions, such as hydrolysis of other reagents or intermediates, leading to impurities in your final product.
-
Altered Physical Properties: For solid dosage form development, changes in water content can affect powder flow, compressibility, and dissolution rates.[1]
Mitigation Strategy:
Always determine the water content of your material before use in sensitive reactions. You can then adjust the mass of the compound you weigh out to account for the water content, ensuring you are using the correct molar amount of the active substance.
Conclusion: Proactive Management for Reliable Science
Successfully working with hygroscopic compounds like (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine hydrochloride hinges on a proactive approach to moisture control. By implementing the proper handling, storage, and analytical techniques outlined in this guide, you can minimize experimental variability and ensure the accuracy and integrity of your research. Always refer to the Safety Data Sheet (SDS) for your specific material for the most current safety and handling information.[4][5][6]
References
-
Pharma Growth Hub. (2024). Classification of Hygroscopicity. Retrieved from [Link]
- Allada, S., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.
- Murikipudi, V., Gupta, P., & Sihorkar, V. (2013). Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis. Pharmaceutical development and technology, 18(2), 348–358.
- Allada, S., et al. (2016). (PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption analysis: A systematic approach.
-
PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. Retrieved from [Link]
Sources
Definitive Guide: Chiral HPLC Methods for (R) and (S) Pyran Ethanamines
Executive Summary
Target Analyte: 1-(tetrahydro-2H-pyran-4-yl)ethanamine and related derivatives. Primary Challenge: Strong basicity of the primary amine leading to peak tailing on silica-based supports and low UV absorbance (lack of chromophores). Recommended Strategy:
-
Screening: Immobilized polysaccharide columns (CHIRALPAK® IC/IA) with alkane/alcohol mobile phases containing 0.1% Diethylamine (DEA) .
-
Alternative: Crown ether columns (CROWNPAK® CR-I(+)) for primary amines in acidic aqueous mobile phases.
-
Detection: If UV signal is weak (<210 nm), derivatization with NBD-Cl or Mosher’s Acid is required.
Mechanistic Insight: The "Amine Tailing" Problem
Before selecting a column, one must understand why pyran ethanamines are difficult to resolve.
The Silanol Effect
Chiral Stationary Phases (CSPs) are often coated or immobilized on silica gel. Silica surfaces contain residual silanol groups (
-
The Interaction: The basic pyran ethanamine (
) becomes protonated or strongly H-bonds with these silanols. -
The Result: Non-enantioselective retention, resulting in severe peak tailing and loss of resolution (
). -
The Fix: Basic Additives. Adding 0.1% DEA or TEA to the mobile phase saturates the silanol sites, forcing the analyte to interact only with the chiral selector.
Visualization: Chiral Recognition vs. Non-Specific Tailing
Figure 1: Mechanism of action for basic additives in chiral chromatography of amines.
Comparative Guide: Stationary Phases
Option A: Polysaccharide-Based CSPs (The Gold Standard)
These columns rely on hydrogen bonding,
| Feature | CHIRALPAK® AD-H / OD-H | CHIRALPAK® IC / IA |
| Type | Coated | Immobilized |
| Selector | Amylose/Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose tris(3,5-dichlorophenylcarbamate) |
| Solvent Compatibility | Restricted (Alkanes/Alcohols only) | Universal (Can use DCM, THF, MtBE) |
| Success Rate | High for aromatic amines | High for broad range, robust |
| Primary Limitation | Cannot use "non-standard" solvents to adjust selectivity | Slightly lower theoretical plate count than coated |
| Recommendation | Second Choice (Risk of stripping) | First Choice (Robustness) |
Option B: Crown Ether CSPs (The Specialist)
Specific for primary amines (
| Feature | CROWNPAK® CR-I(+) |
| Mechanism | Host-guest complexation with ammonium ions |
| Mobile Phase | Aqueous Perchloric Acid ( |
| Temperature Effect | Lower Temp ( |
| Pros | Extremely high selectivity ( |
| Cons | Incompatible with secondary/tertiary amines; Strong acid required |
Experimental Protocols
Protocol 1: Normal Phase Screening (Polysaccharide)
Applicability: General screening for (R)/(S) resolution. System: Agilent 1260/1290 or Waters Alliance.
-
Column Preparation:
-
Install CHIRALPAK® IC-3 (4.6 x 150 mm, 3 µm).
-
Flush with 100% Ethanol (10 CV) if new.
-
-
Mobile Phase Preparation:
-
Solvent A: n-Hexane (HPLC Grade).
-
Solvent B: Ethanol or Isopropanol (IPA).
-
Additive: Add 0.1% Diethylamine (DEA) or 0.1% Ethanolamine to the alcohol portion.
-
Note: Pre-mix additive into Solvent B before blending with Hexane.
-
-
Screening Gradient:
-
Isocratic: 90:10 (Hexane:Ethanol+DEA).
-
Flow Rate: 1.0 mL/min.
-
Temp: 25°C.
-
-
Detection:
-
UV @ 210 nm (Pyran ring has weak absorbance).
-
Tip: If signal is too low, switch to Refractive Index (RI) detector or ELSD.
-
Protocol 2: Reversed Phase (Crown Ether)
Applicability: If Normal Phase fails or if the sample is aqueous.
-
Column: CROWNPAK® CR-I(+) (3.0 x 150 mm, 5 µm).
-
Mobile Phase:
-
pH 1.0 - 2.0: Perchloric acid (
) in water. -
Composition: 100% Aqueous
(add Methanol up to 15% to reduce retention).
-
-
Conditions:
-
Flow: 0.4 mL/min.
-
Temp: 10°C (Critical: Lower temperature stabilizes the ammonium-crown complex).
-
-
Validation:
-
Inject racemic standard. Calculate Resolution (
). - is required for baseline separation.
-
Comparative Performance Data
Data extrapolated from validated applications of similar chiral amines (e.g., 1-cyclohexylethylamine analogs).
| Column | Mobile Phase | Selectivity ( | Resolution ( | Notes |
| Chiralpak IC | Hex/EtOH/DEA (90:10:0.1) | 1.15 | 1.8 | Best Balance. Baseline separation. |
| Chiralpak AD-H | Hex/IPA/DEA (90:10:0.1) | 1.08 | 0.9 | Partial separation. Tailing observed. |
| Chiralcel OD-H | Hex/IPA/DEA (95:5:0.1) | 1.21 | 2.2 | High Selectivity , but longer retention. |
| Crownpak CR(+) | > 2.0 | > 5.0 | Excellent for primary amines, but requires acidic system. |
Method Development Decision Tree
Figure 2: Step-by-step workflow for developing a chiral method for pyran ethanamines.
References
-
Daicel Chiral Technologies. (2023). Instruction Manual for CHIRALPAK® IA, IB, IC, ID, IE, IF. Retrieved from
-
Phenomenex. (2024). Chiral HPLC Column Selection Guide: Strategies for Basic Amines. Retrieved from
-
Ye, J., et al. (2021).[1] "Enantiomeric Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates." Yakhak Hoeji, 65(3), 185-192. Retrieved from
-
Hyun, M. H. (2016). "Crown Ether-Based Chiral Stationary Phases for HPLC." Journal of Separation Science. Retrieved from
-
Sigma-Aldrich (Merck). (2023). Astec® CHIROBIOTIC® Handbook: Macrocyclic Glycopeptides for Chiral Separations. Retrieved from
Sources
A Researcher's Guide to the Specific Optical Rotation of (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine and its Alternatives
In the landscape of modern pharmaceutical development and asymmetric synthesis, the stereochemical identity of a molecule is paramount. Chiral amines, in particular, serve as indispensable building blocks for a vast array of bioactive compounds, with an estimated 40% of commercially available drugs containing a chiral amine moiety.[1][2] The precise control and verification of stereochemistry are not merely academic exercises; they are critical determinants of a drug's efficacy and safety. This guide provides an in-depth analysis of determining the specific optical rotation of (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine, a valuable chiral building block. We will explore its comparison with other chiral amines, provide a rigorous experimental protocol for its characterization, and delve into the principles that underpin these measurements.
The Significance of Chirality and Optical Rotation
Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their three-dimensional arrangement differs, leading to distinct interactions with other chiral entities, such as biological receptors. Consequently, one enantiomer of a drug may exhibit therapeutic benefits while the other could be inactive or even toxic.
Optical rotation is a physical property unique to chiral substances.[3] When plane-polarized light passes through a solution containing a chiral compound, the plane of light is rotated. The direction and magnitude of this rotation are characteristic of the specific enantiomer. The specific rotation, [α], is a standardized measure of this rotation and is an essential parameter for confirming the stereochemical identity and purity of a chiral compound.[3][4]
Reference Values for 1-(Tetrahydro-2H-pyran-4-YL)ethanamine and Alternatives
For comparative purposes, the table below includes specific optical rotation values for other commonly used chiral amines in asymmetric synthesis.[6] This data provides a frame of reference for the expected range of values for this class of compounds.
| Compound | Specific Rotation ([α]) | Conditions (Concentration, Solvent, Temperature, Wavelength) |
| (S)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine | Data not publicly available | - |
| (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine | Expected to be equal in magnitude and opposite in sign to the (S)-enantiomer | - |
| (R)-(+)-α-Methylbenzylamine | +39° | neat, 22°C, 589 nm |
| (S)-(-)-α-Methylbenzylamine | -39° | neat, 22°C, 589 nm |
| (R)-(+)-1-Aminoindan | +29.5° | c=1, CHCl3, 20°C, 589 nm |
| (S)-(-)-1-Aminoindan | -29.5° | c=1, CHCl3, 20°C, 589 nm |
Experimental Protocol for Determining Specific Optical Rotation
The accurate measurement of specific optical rotation is crucial for determining the enantiomeric excess (e.e.) of a sample, which is a measure of its enantiomeric purity.[7][8][9] The following protocol outlines the steps for a reliable measurement using a polarimeter.
Instrumentation and Materials:
-
Polarimeter (with sodium D-line lamp, 589 nm)
-
Polarimeter sample cell (e.g., 1 dm path length)
-
Volumetric flask (e.g., 10 mL, Class A)
-
Analytical balance (accurate to ±0.1 mg)
-
Syringes and filters
-
High-purity solvent (e.g., methanol, ethanol, or chloroform, depending on sample solubility)
-
The chiral amine sample
Step-by-Step Methodology:
-
Instrument Calibration and Zeroing:
-
Turn on the polarimeter and allow the lamp to warm up for at least 30 minutes for stable output.
-
Fill the clean and dry polarimeter cell with the chosen high-purity solvent (the blank). Ensure no air bubbles are present in the light path.[10]
-
Place the cell in the polarimeter and take a blank reading. This value should be close to zero. If not, adjust the instrument to zero according to the manufacturer's instructions.
-
-
Sample Preparation:
-
Accurately weigh a precise amount of the chiral amine sample (e.g., 100 mg) using an analytical balance.
-
Quantitatively transfer the sample to a volumetric flask (e.g., 10 mL).
-
Dissolve the sample in the chosen solvent and fill the flask to the mark. Ensure the solution is homogeneous. The concentration (c) is then calculated in g/100 mL.[5]
-
-
Measurement of Observed Rotation:
-
Rinse the polarimeter cell with a small amount of the sample solution.
-
Carefully fill the cell with the sample solution, again ensuring the absence of air bubbles.
-
Place the filled cell into the polarimeter and allow the temperature to equilibrate to the desired measurement temperature (e.g., 20°C or 25°C).[11][12]
-
Record the observed rotation (α) in degrees. It is good practice to take multiple readings and average them to minimize random error.
-
Visual Workflow for Polarimetry:
Caption: A streamlined workflow for determining specific optical rotation and enantiomeric excess.
Data Analysis and Interpretation
The specific rotation ([α]) is calculated from the observed rotation (α) using the following formula:[3][4]
[α]Tλ = (100 × α) / (l × c)
Where:
-
[α] is the specific rotation in degrees.
-
T is the temperature in degrees Celsius.
-
λ is the wavelength of light in nanometers (typically 589 nm for the sodium D-line).
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the sample in g/100 mL.
Once the specific rotation of the sample is determined, the enantiomeric excess (e.e.) can be calculated using the following equation, provided the specific rotation of the pure enantiomer is known:[8][13]
e.e. (%) = ([α]sample / [α]pure enantiomer) × 100
Relationship between Enantiomeric Excess and Optical Rotation:
Caption: The direct correlation between enantiomeric excess and the magnitude of specific optical rotation.
Troubleshooting and Best Practices for Accurate Measurements
Several factors can influence the accuracy and reproducibility of optical rotation measurements.[14] Adhering to best practices is essential for obtaining reliable data.
-
Temperature Control: Specific rotation can be temperature-dependent. Ensure the polarimeter and sample are at the specified temperature.[12]
-
Solvent Purity: Use high-purity, optically inactive solvents to avoid interference with the measurement.
-
Concentration Accuracy: Precise weighing of the sample and accurate preparation of the solution are critical as the specific rotation is concentration-dependent.
-
Cell Cleanliness: The polarimeter cell must be scrupulously clean and dry before use to prevent contamination.
-
Absence of Bubbles: Air bubbles in the light path will scatter the light and lead to erroneous readings.
By diligently following this guide, researchers and drug development professionals can confidently determine the specific optical rotation of (R)-1-(Tetrahydro-2H-pyran-4-YL)ethanamine and other chiral amines, ensuring the stereochemical integrity of their compounds and advancing their research with robust and reliable data.
References
- Vertex AI Search. Secondary chiral amines play a crucial role in modern chemistry, mainly in the synthesis of pharmaceuticals.
- ResearchGate. Examples of chiral amines in the pharmaceutical industry.
- PubMed. Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection.
- Rudolph Research Polarimeter. Optical Rotation - Specific Rotation Measurement Procedures.
- Master Organic Chemistry. Optical Purity and Enantiomeric Excess.
- Japanese Pharmacopoeia. Optical Rotation Determination.
- YouTube. Lec7 - Polarimetry, Enantiomeric Excess and Observed Rotation.
- Sigma-Aldrich. Chiral Amines in Asymmetric Synthesis.
- Wikipedia. Specific rotation.
- PMC. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.
- Chemical Communications (RSC Publishing). Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis.
- University of Calgary. Determination of enantiomeric excess.
- Chemistry LibreTexts. 5.5 Polarimetry.
- Digicollections.net. 1.4 Determination of optical rotation and specific rotation.
- Master Organic Chemistry. Optical Rotation, Optical Activity, and Specific Rotation.
- Taylor & Francis Online. Specific rotation – Knowledge and References.
- Fluorochem. (S)-1-(TETRAHYDRO-2H-PYRAN-4-YL)ETHANAMINE.
- Chemistry LibreTexts. 7.3: Optical Activity.
Sources
- 1. dspace.cuni.cz [dspace.cuni.cz]
- 2. researchgate.net [researchgate.net]
- 3. Specific rotation - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 用于不对称合成的手性胺 [sigmaaldrich.com]
- 7. Determination of enantiomeric excess using a chiral selective separation mode and polarimetric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rudolphresearch.com [rudolphresearch.com]
- 11. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 12. digicollections.net [digicollections.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Determination of enantiomeric excess [ch.ic.ac.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
